Ethyl 2-amino-3-(trifluoromethyl)benzoate
Overview
Description
Ethyl 2-amino-3-(trifluoromethyl)benzoate is a chemical compound with the molecular formula C10H10F3NO2 . It belongs to the category of esters . This compound is used for research purposes .
Molecular Structure Analysis
The molecular structure of Ethyl 2-amino-3-(trifluoromethyl)benzoate consists of an ethyl ester group attached to a benzoic acid core, which is further substituted with an amino group and a trifluoromethyl group . The molecular weight of this compound is 233.188 .Physical And Chemical Properties Analysis
Ethyl 2-amino-3-(trifluoromethyl)benzoate has a molecular weight of 233.188 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Scientific Research Applications
Pharmaceutical Applications
The trifluoromethyl group (-CF3) in “Ethyl 2-amino-3-(trifluoromethyl)benzoate” is a common feature in many FDA-approved drugs . This group can improve drug potency by lowering the pKa of certain functional groups, enhancing key hydrogen bonding interactions with proteins .
Chemical Building Blocks
“Ethyl 2-amino-3-(trifluoromethyl)benzoate” is used as a chemical building block in various research fields . It can be used to synthesize more complex molecules, contributing to the development of new materials and pharmaceuticals .
Fluorine-Containing Compounds
Fluorine-containing compounds, like “Ethyl 2-amino-3-(trifluoromethyl)benzoate”, are significant in pharmaceutical growth, making up more than 50 percent of the best-selling drug molecules approved by the US Food and Drug Administration (FDA) . The presence of fluorine or fluorine-containing functional groups can exhibit numerous pharmacological activities .
Safety and Hazards
While specific safety data for Ethyl 2-amino-3-(trifluoromethyl)benzoate was not found, related compounds have been noted to cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray of the compound and to use it only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash with plenty of water and seek medical attention if irritation persists .
Mechanism of Action
Mode of Action
The presence of the trifluoromethyl group and the benzoate ester could suggest potential interactions with enzymes that metabolize esters or interact with halogenated aromatic compounds .
Biochemical Pathways
Without a known target, it’s challenging to definitively state which biochemical pathways Ethyl 2-amino-3-(trifluoromethyl)benzoate affects. Compounds with similar structures have been shown to interact with various metabolic and signaling pathways .
Pharmacokinetics
The compound’s small size and the presence of both polar (amino and ester groups) and nonpolar (benzene ring and trifluoromethyl group) regions suggest that it could have reasonable bioavailability .
Result of Action
The specific molecular and cellular effects of Ethyl 2-amino-3-(trifluoromethyl)benzoate’s action are currently unknown due to the lack of studies on this compound .
properties
IUPAC Name |
ethyl 2-amino-3-(trifluoromethyl)benzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO2/c1-2-16-9(15)6-4-3-5-7(8(6)14)10(11,12)13/h3-5H,2,14H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGNCADOJMFQRAS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC=C1)C(F)(F)F)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-amino-3-(trifluoromethyl)benzoate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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